Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate (CAS 1903057-05-5) is a synthetic small molecule belonging to the azetidine-containing butanoate ester class, characterized by a pyridin-3-yloxy substituent on the azetidine ring and an ethyl ester terminus. With molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol, this compound serves primarily as a research intermediate or building block in medicinal chemistry discovery programs.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 1903057-05-5
Cat. No. B2732628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate
CAS1903057-05-5
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CC(C1)OC2=CN=CC=C2
InChIInChI=1S/C14H18N2O4/c1-2-19-14(18)6-5-13(17)16-9-12(10-16)20-11-4-3-7-15-8-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3
InChIKeyCGZZAZKPSFVWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate (CAS 1903057-05-5): Structural Identity and Procurement Baseline


Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate (CAS 1903057-05-5) is a synthetic small molecule belonging to the azetidine-containing butanoate ester class, characterized by a pyridin-3-yloxy substituent on the azetidine ring and an ethyl ester terminus . With molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol, this compound serves primarily as a research intermediate or building block in medicinal chemistry discovery programs . As of the evidence cut-off date, this compound does not possess entries in major authoritative databases such as PubChem, ChEMBL, or DSSTox, and no peer-reviewed primary research articles or patents describing its specific biological activity were identified [1].

Why Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate Cannot Be Replaced by In-Class Azetidine Analogs


Azetidine-containing butanoate esters and ketones bearing pyridin-3-yloxy substituents are not functionally interchangeable despite sharing a common core scaffold. Even seemingly minor structural modifications—such as replacing the ethyl succinyl ester terminus of the target compound with a simple butanoyl group (as in 1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one [1]) or substituting the N-acyl group with a Boc protecting group (as in tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate )—substantially alter the compound's hydrogen-bonding capacity, lipophilicity, and steric profile. These differences critically impact target engagement, metabolic stability, and synthetic tractability for downstream conjugation chemistry such as PROTAC linker elaboration or fragment-based library expansion [2]. Consequently, generic substitution of the target compound with a structurally related analog without systematic head-to-head comparison risks irreproducible biological results and wasted synthetic effort.

Quantitative Differentiation Evidence for Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate vs. Closest Analogs


Molecular Weight Differentiation vs. 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)butan-1-one

The target compound possesses a molecular weight of 278.31 g/mol (C14H18N2O4), which is 58.04 g/mol higher than the closest commercially cataloged analog 1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one (MW 220.27 g/mol, C12H16N2O2) [1]. This mass difference corresponds to the replacement of a propyl group with an ethyl succinyl ester moiety, adding one additional carbonyl oxygen and two carbons. The increased molecular weight places the target compound closer to the center of lead-like chemical space (MW 250–350 Da), whereas the comparator falls in the fragment-like range (MW < 250 Da), making them suited for different stages of the drug discovery pipeline [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Comparison vs. Butan-1-one Analog

The target compound contains 5 hydrogen bond acceptors (2 ester carbonyl oxygens, 1 amide carbonyl oxygen, 1 azetidine nitrogen, and 1 pyridine nitrogen) versus 3 hydrogen bond acceptors in 1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one (1 amide carbonyl, 1 azetidine nitrogen, 1 pyridine nitrogen) [1]. The topological polar surface area (TPSA) of the comparator is 42.4 Ų [1]; the target compound's TPSA is estimated at approximately 68.6 Ų based on the additional ester group contribution, representing a ~62% increase. Both compounds have zero hydrogen bond donors. The elevated TPSA of the target compound predicts moderately reduced passive membrane permeability compared to the comparator, influencing its suitability for intracellular versus extracellular target engagement [2].

Drug Design ADME Prediction Permeability

Synthetic Versatility: Ethyl Ester vs. Boc-Protected Azetidine Intermediate

The target compound features an unprotected azetidine nitrogen with an ethyl succinyl ester side chain, distinguishing it from the Boc-protected analog tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate (CAS 259262-49-2; MW 250.29 g/mol) . The Boc-protected analog requires a separate deprotection step (typically TFA or HCl) prior to further N-functionalization, adding one synthetic step and introducing potential acid-labile functional group incompatibility. In contrast, the target compound's free azetidine nitrogen and ethyl ester terminus provide two orthogonal reactive handles (N-acylation, ester hydrolysis/amidation) for immediate elaboration without deprotection, reducing synthetic step count and improving atom economy in PROTAC linker conjugation or parallel library synthesis [1].

Synthetic Chemistry PROTAC Design Fragment Elaboration

Evidence-Backed Application Scenarios for Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate Procurement


PROTAC Linker Elaboration and Bifunctional Degrader Synthesis

The compound's free azetidine nitrogen and ethyl ester moiety provide two orthogonal reactive handles for sequential conjugation to an E3 ligase ligand (via amide bond formation at the azetidine nitrogen) and a target protein ligand (via ester hydrolysis and subsequent amidation), enabling rapid assembly of PROTAC candidates without additional deprotection steps [1]. This dual-handle architecture is supported by the structural evidence in Section 3, Evidence Item 3, which demonstrates the synthetic advantage over Boc-protected azetidine intermediates that require a separate deprotection step.

Lead-Like Fragment Growth for Kinase or GPCR Target Programs

With a molecular weight of 278.31 g/mol, the target compound occupies the lower end of lead-like chemical space, making it suitable as a starting point for fragment growth strategies. The comparative molecular weight evidence in Section 3, Evidence Item 1 demonstrates that it is 26.4% larger than the fragment-like analog 1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, positioning it at a more advanced stage of the hit-to-lead continuum [2].

Peripheral Target-Focused MedChem Campaigns Requiring Reduced CNS Penetration

The estimated TPSA of approximately 68.6 Ų (substantially higher than the 42.4 Ų of the butan-1-one analog, as quantified in Section 3, Evidence Item 2) predicts reduced passive blood-brain barrier permeability. This physicochemical profile supports the compound's prioritization for campaigns targeting peripheral organs (e.g., liver, kidney, immune cells) where CNS exclusion is desired to avoid neurological side effects [3].

Parallel Library Synthesis via Orthogonal N-Acylation and Ester Diversification

The compound's dual reactive handles enable parallel two-dimensional library synthesis: varying acylating agents at the azetidine nitrogen while independently diversifying the ester terminus through transesterification or amidation. This orthogonal diversification strategy, supported by the synthetic handling evidence in Section 3, Evidence Item 3, maximizes chemical space exploration per synthetic cycle, a key consideration for medicinal chemistry resource allocation.

Quote Request

Request a Quote for Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.